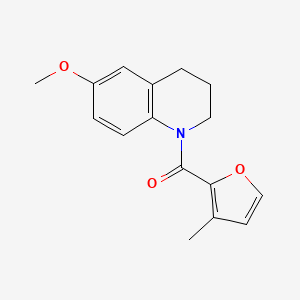
N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide, also known as CPI-1189, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. CPI-1189 is a selective agonist of the metabotropic glutamate receptor subtype 2 (mGluR2) and has been shown to have promising effects in various preclinical models of neurological disorders.
Mecanismo De Acción
N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide acts as a selective agonist of the mGluR2 receptor, which is a G protein-coupled receptor that modulates the release of glutamate. Activation of mGluR2 by N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide results in a decrease in glutamate release, which has been shown to have neuroprotective effects in various preclinical models of neurological disorders.
Biochemical and Physiological Effects:
N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide has been shown to have a range of biochemical and physiological effects in various preclinical models. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide has also been shown to increase the expression of glutamate transporters, which are responsible for the uptake of glutamate from the synaptic cleft.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide is its selectivity for the mGluR2 receptor, which allows for more precise modulation of the glutamatergic system. However, one of the limitations of N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the research on N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide. One area of interest is the potential therapeutic applications of N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide in the treatment of addiction, particularly opioid addiction. Another area of interest is the potential use of N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide and its potential applications in various neurological disorders.
Métodos De Síntesis
The synthesis of N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide involves a multi-step process that begins with the reaction of 5-bromo-2-thiophenecarboxylic acid with cyclopentylamine to yield the corresponding amide. This intermediate is then subjected to a series of reactions involving cyclization, deprotection, and coupling to yield N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide in its final form.
Aplicaciones Científicas De Investigación
N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, depression, anxiety, and addiction. It has been shown to have a modulatory effect on the glutamatergic system, which is believed to play a crucial role in the pathophysiology of these disorders.
Propiedades
IUPAC Name |
N-cyclopentyl-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c16-13(14-9-4-1-2-5-9)10-8-11(17-15-10)12-6-3-7-18-12/h3,6-9H,1-2,4-5H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCLMAFIIPBCRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NOC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7539227.png)

![N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide](/img/structure/B7539236.png)

![N-[(3S)-2,6-dioxopiperidin-3-yl]benzamide](/img/structure/B7539260.png)
![N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7539263.png)
![1,6-dimethyl-N-[3-(2-methylpyrimidin-4-yl)phenyl]-3-oxo-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7539267.png)
![1-[5-(azepan-1-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7539269.png)
![Cyclopropyl-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7539275.png)
![N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B7539294.png)
![1-[4-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]ethanone](/img/structure/B7539297.png)
![3-[[2-(4-benzoylpiperidin-1-yl)acetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7539324.png)
methanone](/img/structure/B7539330.png)
![2-methyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1(2H)-one](/img/structure/B7539338.png)